Glycine, N-acetyl-N-phenyl-

Description

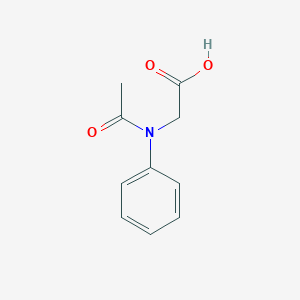

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(N-acetylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-8(12)11(7-10(13)14)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXTZVXDUILKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060377 | |

| Record name | Glycine, N-acetyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-98-6 | |

| Record name | N-Acetyl-N-phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-acetyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-acetyl-N-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-acetyl-N-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-acetyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-acetyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-N-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Molecule of Synthetic and Pharmaceutical Interest

An In-depth Technical Guide to N-acetyl-N-phenylglycine: Chemical Properties, Structure, and Synthesis

N-acetyl-N-phenylglycine is a non-proteinogenic amino acid derivative that holds a significant position as a versatile building block in synthetic organic chemistry and drug development. As an N-acetylated and N-arylated version of glycine, its structure presents a unique combination of features: a chiral center (in its D- and L-forms), a protected amine that prevents unwanted side reactions, and an aromatic moiety that can engage in various intermolecular interactions. These characteristics make it a valuable precursor for synthesizing more complex molecules, including peptides, peptidomimetics, and heterocyclic compounds with potential biological activity.[1][] This guide offers a comprehensive overview of its chemical properties, structural nuances, a detailed synthesis protocol, and key safety considerations, tailored for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of a compound are critical for its application in experimental work, dictating choices of solvents, reaction conditions, and purification methods. N-acetyl-N-phenylglycine is typically a white to off-white crystalline solid.[1] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(N-acetylanilino)acetic acid | [3] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][3] |

| Molecular Weight | 193.20 g/mol | [3] |

| CAS Number | 579-98-6 (unspecified stereochemistry) 15962-46-6 (DL-racemic) 42429-20-9 (L-form) 14257-84-2 (D-form) | [1][][3][4] |

| Melting Point | 196-200°C (for DL-form) | [5] |

| Solubility | Soluble in water and organic solvents like methanol. | [1][5] |

| InChIKey | VKDFZMMOLPIWQQ-UHFFFAOYSA-N | [1] |

Molecular Structure and Stereochemistry

The structure of N-acetyl-N-phenylglycine is central to its chemical behavior. The molecule consists of a central glycine backbone where the amino nitrogen is substituted with both a phenyl group and an acetyl group.

Caption: 2D structure of N-acetyl-N-phenylglycine.

Key Structural Insights:

-

Amide Bond: The N-acetylation creates a planar amide bond. This planarity and the steric bulk of the adjacent phenyl group can lead to restricted rotation around the N-C(aryl) and N-C(acetyl) bonds, influencing the molecule's preferred conformation.

-

Acidity: The carboxylic acid group (-COOH) is the primary acidic site, allowing the molecule to form carboxylate salts.

-

Chirality: The alpha-carbon (the carbon atom bonded to the carboxylic acid and the nitrogen) is a stereocenter (except in glycine itself). Therefore, N-acetyl-N-phenylglycine exists as two enantiomers, (R)- and (S)- forms, as well as a racemic mixture.[] This chirality is crucial for its use in asymmetric synthesis.

-

Reactivity: The acetylation of the nitrogen atom renders it non-basic and non-nucleophilic under typical conditions, which is a key feature for its use as a protected amino acid in peptide synthesis.

Synthesis Protocol: Acetylation of N-Phenylglycine

A reliable and straightforward method for preparing N-acetyl-N-phenylglycine is the acetylation of its precursor, N-phenylglycine, using acetic anhydride. This protocol is adapted from a general method for acetylating amino acids and is chosen for its high yield and operational simplicity.[6]

Caption: Workflow for the synthesis of N-acetyl-N-phenylglycine.

Step-by-Step Methodology

-

Dissolution: In a flask equipped with a magnetic stirrer, suspend 1 mole equivalent of N-phenylglycine in water. Stir vigorously.

-

Reagent Addition: While stirring, add 2 mole equivalents of acetic anhydride in a single portion. The reaction is exothermic, and the temperature of the solution will rise.[6]

-

Causality: Acetic anhydride is a powerful and readily available acetylating agent. Using an excess ensures the complete conversion of the starting material. The reaction works well in water, which acts as a solvent for the glycine derivative and helps to hydrolyze any remaining acetic anhydride at the end of the reaction.

-

-

Reaction: Continue to stir the mixture vigorously for 20-30 minutes. The starting material will dissolve as it reacts, and the product may begin to crystallize out of the solution as it forms.

-

Crystallization: Place the reaction flask in an ice bath and leave it to cool for several hours, or overnight in a refrigerator, to ensure complete crystallization of the product.[6]

-

Causality: The product, N-acetyl-N-phenylglycine, is less soluble in cold water than at room temperature. Cooling the solution maximizes the yield of the crystalline solid.

-

-

Isolation: Collect the white crystalline precipitate using a Büchner funnel under vacuum filtration.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any soluble impurities.

-

Causality: Using ice-cold water for washing minimizes the loss of the desired product, which has some slight solubility in water.

-

-

Drying: Dry the purified product, for example, in a vacuum oven at 60-70°C, until a constant weight is achieved.

-

Validation: Confirm the identity and purity of the product by measuring its melting point and obtaining spectroscopic data (NMR, IR, MS) as described in the following section. A sharp melting point close to the literature value indicates high purity.[5]

Spectroscopic Characterization: Verifying the Structure

Verifying the chemical structure of a synthesized compound is a cornerstone of chemical research. The following section outlines the expected spectroscopic signatures for N-acetyl-N-phenylglycine, providing a self-validating system for the described synthesis protocol.[7][8]

| Technique | Expected Signature |

| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (carboxylic acid, -COOH). ~7.2-7.5 ppm: Multiplet, 5H (aromatic protons, -C₆H₅). ~4.5-5.0 ppm: Singlet, 2H (methylene protons, -CH₂-). ~2.0 ppm: Singlet, 3H (acetyl methyl protons, -CH₃). |

| ¹³C NMR | ~170-175 ppm: Two signals (amide C=O and carboxylic acid C=O). ~125-140 ppm: Multiple signals (aromatic carbons). ~50-55 ppm: Methylene carbon (-CH₂-). ~22 ppm: Acetyl methyl carbon (-CH₃). |

| IR Spectroscopy | 2500-3300 cm⁻¹: Broad band (O-H stretch of carboxylic acid). ~1700-1750 cm⁻¹: Sharp, strong band (C=O stretch of carboxylic acid). ~1650 cm⁻¹: Sharp, strong band (C=O stretch of amide). ~1600, 1490 cm⁻¹: C=C stretching of the aromatic ring. |

| Mass Spec (EI) | m/z 193: Molecular ion peak [M]⁺. m/z 148: [M - COOH]⁺, loss of the carboxyl group. m/z 151: [M - CH₂CO]⁺, loss of ketene from the acetyl group. m/z 77: Phenyl cation [C₆H₅]⁺. |

Note: Predicted NMR shifts are in ppm relative to TMS and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃).

Applications and Research Relevance

N-acetyl-N-phenylglycine and its enantiopure forms are valuable intermediates in several areas of chemical research:

-

Peptide Synthesis: As a protected, non-natural amino acid, it can be incorporated into peptide chains to create peptidomimetics with altered structural and biological properties, such as increased resistance to enzymatic degradation.[]

-

Chiral Building Block: The D- and L-forms serve as chiral synthons in asymmetric synthesis, enabling the construction of enantiomerically pure target molecules, which is critical in the pharmaceutical industry.[]

-

Medicinal Chemistry: The core structure is a scaffold that can be further modified to explore structure-activity relationships in drug discovery programs.[1]

-

Materials Science: Drawing from the known applications of N-phenylglycine as a photopolymerization initiator, N-acetyl-N-phenylglycine could be explored as a component in the design of novel polymers and dental formulations.[9]

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. While a specific safety data sheet (SDS) for N-acetyl-N-phenylglycine may not be universally available, guidelines can be established based on data from structurally similar compounds like N-Boc-DL-phenylglycine and general powdered chemicals.[10][11]

Caption: Core logic for safe chemical handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[10]

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[12]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Store away from strong oxidizing agents, as they are incompatible materials.[10]

-

First Aid:

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

- 1. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]

- 3. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl-L-phenylglycine | 42429-20-9 [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Glycine, N-acetyl-N-phenyl-

Introduction

Glycine, N-acetyl-N-phenyl-, also known as N-acetyl-N-phenylglycine, is a derivative of the non-essential amino acid glycine.[1] Its structure, featuring an acetylated nitrogen atom within an N-phenylglycine backbone, makes it a compound of significant interest in medicinal chemistry and drug development. The introduction of the N-phenyl and N-acetyl groups modifies the polarity, lipophilicity, and metabolic stability of the parent glycine molecule, opening avenues for its use as a scaffold or intermediate in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the primary synthesis pathways for Glycine, N-acetyl-N-phenyl-, offering detailed experimental protocols, mechanistic insights, and characterization data to support researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Glycine, N-acetyl-N-phenyl- is crucial for its synthesis, purification, and application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 193.20 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | CymitQuimica[2] |

| Melting Point | 196-200 °C | LabSolutions[3] |

| Solubility | Soluble in methanol | Tokyo Chemical Industry[4] |

| CAS Number | 579-98-6 | PubChem[1] |

Core Synthesis Pathways

The synthesis of Glycine, N-acetyl-N-phenyl- is primarily achieved through a two-step process: the synthesis of the precursor N-phenylglycine, followed by its N-acetylation. An alternative one-pot synthesis offers a more streamlined approach.

Pathway 1: Two-Step Synthesis via N-Phenylglycine

This classical and reliable approach involves the initial synthesis of N-phenylglycine, which is subsequently acetylated.

Step 1: Synthesis of N-Phenylglycine

N-phenylglycine serves as the key intermediate in this pathway. A common and effective method for its preparation is the reaction of aniline with chloroacetic acid.

-

Reaction Scheme:

-

Mechanistic Insight: The synthesis of N-phenylglycine from aniline and chloroacetic acid proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion. A subsequent deprotonation step yields N-phenylglycine.

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine chloroacetic acid (19 g, 0.2 mol) and aniline (18.6 g, 0.2 mol).[5]

-

Add 100 mL of 2 N sodium hydroxide solution to neutralize the chloroacetic acid.[5]

-

Heat the mixture to boiling under reflux until the aniline has completely reacted and dissolved.[5]

-

Cool the reaction mixture in an ice bath. The N-phenylglycine will initially separate as an oil and then crystallize upon stirring.[5]

-

Collect the crystalline product by vacuum filtration and wash with a small amount of ice-cold water.[5]

-

The typical yield of N-phenylglycine is between 22-24 g.[5]

-

Step 2: N-Acetylation of N-Phenylglycine

The final step involves the acetylation of the secondary amine group of N-phenylglycine to yield the target molecule. Acetic anhydride is a commonly used and effective acetylating agent for this transformation.

-

Reaction Scheme:

-

Mechanistic Insight: The N-acetylation of N-phenylglycine with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N-phenylglycine attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the N-acetylated product and acetic acid as a byproduct.

-

Experimental Protocol (Adapted from the acetylation of glycine):

-

In a well-ventilated fume hood, suspend N-phenylglycine (0.1 mol) in water (30 mL) in an Erlenmeyer flask and stir until dissolved.

-

Add acetic anhydride (0.2 mol) to the solution in one portion and continue to stir vigorously for 15-20 minutes. The reaction is exothermic.

-

Cool the solution in a refrigerator overnight to facilitate complete crystallization of the product.

-

Collect the crystals by vacuum filtration, wash with ice-cold water, and dry at 100-110 °C.

-

The product can be further purified by recrystallization from boiling water.

-

Workflow for Pathway 1

Caption: Two-step synthesis of Glycine, N-acetyl-N-phenyl-.

Pathway 2: One-Pot Synthesis from 2-Chloro-N-aryl Acetamides

A more recent and efficient approach involves a one-pot synthesis from 2-chloro-N-aryl acetamides, which rearranges to form the N-aryl glycine. This can then be followed by an in-situ acetylation. While the direct one-pot synthesis to the final acetylated product is less commonly documented, the initial formation of N-phenylglycine is well-established and highly efficient.

-

Reaction Scheme (for the formation of N-phenylglycine):

This method involves the intermolecular cyclization of a 2-chloro-N-aryl acetamide to a 1,4-diarylpiperazine-2,5-dione intermediate, followed by cleavage to the N-aryl glycine.[6]

-

Mechanistic Insight: The reaction is typically mediated by a copper catalyst and a base. The proposed mechanism involves the formation of an intermediate that undergoes intermolecular cyclization, followed by a base-mediated ring opening to yield the N-aryl glycine.[6]

-

Experimental Protocol (for the formation of N-phenylglycine):

-

To a solution of 2-chloro-N-phenyl acetamide (1.0 mmol) in acetonitrile (10 mL), add KOH (1.1 mmol) and CuCl₂·2H₂O (1.1 mmol).[6]

-

Reflux the mixture for 30 minutes.[6]

-

Evaporate the solvent under reduced pressure.[6]

-

Add a solution of KOH (2.5 mmol) in ethanol (10 mL) to the residue and reflux for another hour.[6]

-

After cooling, the N-phenylglycine product can be isolated and purified. The reported yield for N-phenylglycine via this method is high, around 86%.[6]

-

Workflow for Pathway 2 (leading to N-phenylglycine)

Caption: One-pot synthesis of the N-phenylglycine precursor.

Purification and Characterization

Purification:

Recrystallization is the primary method for purifying the final product, Glycine, N-acetyl-N-phenyl-. The choice of solvent is critical and is typically guided by the solubility profile of the compound. Given its crystalline nature, a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Water or aqueous ethanol mixtures are often suitable for such polar molecules.

Characterization:

The identity and purity of the synthesized Glycine, N-acetyl-N-phenyl- should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for N-acetyl-DL-2-phenylglycine is in the range of 196-200 °C.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the glycine backbone, and the methyl protons of the acetyl group. Based on data for similar compounds, the aromatic protons would appear in the range of δ 7.0-7.5 ppm, the methylene protons as a singlet around δ 3.8-4.0 ppm, and the acetyl methyl protons as a singlet around δ 2.0 ppm.[6][7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (both carboxylic acid and amide), the aromatic carbons, the methylene carbon, and the acetyl methyl carbon.[6][7]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Applications in Drug Development

N-acetylated amino acids, including Glycine, N-acetyl-N-phenyl-, are valuable building blocks in pharmaceutical synthesis.[8] The N-acetyl group can serve as a protecting group for the amine functionality during multi-step syntheses, preventing unwanted side reactions. Furthermore, the incorporation of the N-acetyl-N-phenylglycine moiety into larger molecules can modulate their pharmacokinetic and pharmacodynamic properties. N-aryl glycines have been investigated for their biological activities and are used as initiators in photopolymerization processes for biomedical applications, such as in dental formulations.[6] The structural features of Glycine, N-acetyl-N-phenyl- make it an attractive intermediate for the synthesis of novel therapeutic agents.

Conclusion

The synthesis of Glycine, N-acetyl-N-phenyl- is a well-established process that can be reliably achieved through the two-step pathway involving the preparation and subsequent acetylation of N-phenylglycine. The alternative one-pot synthesis of the N-phenylglycine precursor offers a more streamlined and efficient route. This guide provides the necessary technical details, including reaction protocols, mechanistic considerations, and characterization data, to enable researchers and drug development professionals to successfully synthesize and utilize this valuable compound in their scientific endeavors. The straightforward nature of these synthetic routes, coupled with the compound's potential in medicinal chemistry, ensures its continued relevance in the field.

References

- 1. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]

- 3. labsolu.ca [labsolu.ca]

- 4. N-Acetyl-DL-2-phenylglycine | 15962-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. N-Phenylglycine - Wikipedia [en.wikipedia.org]

- 6. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Potential Mechanism of Action of N-acetyl-N-phenylglycine in Biological Systems

Abstract

N-acetyl-N-phenylglycine is a derivative of the non-proteinogenic amino acid N-phenylglycine. While direct research into its specific biological mechanism of action is limited, its chemical structure, comprising an N-phenylglycine core with an N-acetyl modification, suggests several plausible and compelling avenues for biological activity. This technical guide provides a comprehensive analysis of the potential mechanisms of action of N-acetyl-N-phenylglycine by extrapolating from the known biological roles of its structural analogs and constituent chemical moieties. We will delve into the potential for this molecule to interact with neurotransmitter systems, exert anti-inflammatory and antioxidant effects, and its relevance in drug development. Furthermore, this guide outlines detailed experimental protocols to systematically investigate these hypothesized mechanisms, providing a roadmap for future research in this area.

Introduction and Chemical Profile of N-acetyl-N-phenylglycine

N-acetyl-N-phenylglycine, with the chemical formula C10H11NO3, is an organic compound characterized by a glycine backbone with a phenyl group and an acetyl group attached to the nitrogen atom[1]. Its IUPAC name is 2-(N-acetylanilino)acetic acid[1].

While its isomer, N-acetyl-DL-phenylglycine (where the acetyl group is on the alpha-amino group of phenylglycine), is used as an intermediate in chemical synthesis, N-acetyl-N-phenylglycine itself is not as extensively studied for its biological effects[2]. However, the known bioactivities of N-phenylglycine derivatives and N-acetylated compounds provide a strong foundation for predicting its potential pharmacological profile. N-phenylglycine and its derivatives are recognized for their biological properties and relatively low toxicity[3][4]. The addition of an acetyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its stability and ability to cross cellular membranes.

This guide will, therefore, construct a theoretical framework for the mechanism of action of N-acetyl-N-phenylglycine, grounded in the established pharmacology of its chemical relatives.

Deconstruction of the Molecule: Potential Contributions of Key Structural Features

To understand the potential biological activities of N-acetyl-N-phenylglycine, we can dissect its structure into three key components: the N-phenylglycine scaffold, the N-acetyl group, and the carboxylic acid group.

The N-Phenylglycine Scaffold: A Gateway to Neurological and Anti-inflammatory Activity

The N-phenylglycine core is a crucial determinant of the molecule's potential interactions with biological systems. Derivatives of N-phenylglycine have been explored for various therapeutic applications, most notably in the fields of neuroscience and inflammation.

-

Neurological Modulation: N-phenylglycine is structurally related to glycine, an important neurotransmitter that acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the central nervous system[5]. The glycine binding site on the NMDA receptor is a key target for modulating glutamatergic neurotransmission. While N-phenylglycine itself is not a primary agonist, its derivatives have been investigated as antagonists and modulators of this site[5]. The presence of the phenyl group could confer a distinct binding affinity and selectivity compared to glycine.

-

Anti-inflammatory Potential: Research has demonstrated that derivatives of N-phenylglycine possess anti-inflammatory properties. For instance, a series of N-(4-substituted phenyl)glycine derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity in animal models[6]. This suggests that the N-phenylglycine scaffold can serve as a template for the development of novel anti-inflammatory agents.

The N-Acetyl Group: Enhancing Bioavailability and Conferring Antioxidant Properties

The acetylation of the nitrogen atom in the N-phenylglycine structure is a critical modification that can profoundly influence its biological profile. This is best understood by drawing parallels with the well-studied compound N-acetylcysteine (NAC).

-

Increased Stability and Bioavailability: Acetylation can protect the amino group from rapid metabolism, potentially increasing the compound's plasma half-life and oral bioavailability. This chemical modification can also enhance lipophilicity, facilitating passage across biological membranes, including the blood-brain barrier.

-

Antioxidant and Anti-inflammatory Effects: N-acetylcysteine is a potent antioxidant that acts primarily by replenishing intracellular levels of glutathione (GSH), a major cellular antioxidant[7]. NAC also exhibits direct radical-scavenging activity and anti-inflammatory effects by modulating cytokine release[7]. It is plausible that the N-acetyl group in N-acetyl-N-phenylglycine could contribute to similar antioxidant and anti-inflammatory mechanisms.

Hypothesized Mechanisms of Action of N-acetyl-N-phenylglycine

Based on the analysis of its structural components and the activities of related compounds, we can propose several interconnected, yet unproven, mechanisms of action for N-acetyl-N-phenylglycine.

Modulation of Glutamatergic Neurotransmission

Given its structural similarity to glycine and known interactions of N-phenylglycine derivatives with the NMDA receptor, N-acetyl-N-phenylglycine may act as a modulator of the glycine binding site on the NMDA receptor. It could potentially act as a partial agonist or an antagonist, thereby fine-tuning glutamatergic signaling. Dysregulation of this system is implicated in a variety of neurological and psychiatric disorders, making this a promising area of investigation.

References

- 1. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]

- 3. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Prospective Analysis of N-acetyl-N-phenylglycine: Potential Therapeutic Applications for the Next Generation of Modulators in Inflammation and Metabolic Disease

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Executive Summary

While direct therapeutic applications of N-acetyl-N-phenylglycine remain a nascent field of investigation, a comprehensive analysis of its constituent moieties and the burgeoning research into N-phenylglycine derivatives suggest a promising future for this compound. This technical guide provides a prospective analysis of N-acetyl-N-phenylglycine, postulating its potential therapeutic applications based on the established biological activities of closely related molecules. We delve into the mechanistic rationale for its potential efficacy as a selective β3-adrenoceptor agonist for metabolic and urinary disorders, and as a novel anti-inflammatory agent. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a scientifically grounded framework to guide future preclinical and clinical investigations into this promising, yet under-explored, molecule.

Introduction: The Rationale for Investigating N-acetyl-N-phenylglycine

The landscape of modern drug discovery is characterized by the pursuit of molecules with enhanced specificity, improved pharmacokinetic profiles, and novel mechanisms of action. N-acetyl-N-phenylglycine, a derivative of the non-proteinogenic amino acid N-phenylglycine, sits at the intersection of several promising avenues of therapeutic development. N-phenylglycine and its derivatives are recognized as crucial intermediates in the synthesis of a variety of therapeutic agents, including antiviral and anti-inflammatory drugs.[1] The addition of an N-acetyl group is a well-established strategy in medicinal chemistry to modulate a drug's physicochemical properties, often leading to improved bioavailability, stability, and altered target engagement.[2][3]

This guide will, therefore, explore the therapeutic potential of N-acetyl-N-phenylglycine by:

-

Establishing a Molecular Profile: Outlining its chemical properties and synthesis.

-

Postulating Therapeutic Applications: Based on the known biological activities of N-phenylglycine derivatives.

-

Providing Mechanistic Insights: Hypothesizing how N-acetylation may influence the parent molecule's interaction with biological targets.

-

Outlining a Research Roadmap: Proposing experimental protocols to validate these hypotheses.

Molecular Profile of N-acetyl-N-phenylglycine

A thorough understanding of the physicochemical properties of N-acetyl-N-phenylglycine is fundamental to appreciating its potential as a therapeutic agent.

Chemical Structure and Properties

N-acetyl-N-phenylglycine is an organic compound classified as an amino acid derivative.[4] It is characterized by a phenyl group and an acetyl group attached to the nitrogen atom of glycine.[4] This compound is typically a white to off-white crystalline solid with solubility in water and organic solvents, making it adaptable for various biochemical and pharmaceutical applications.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | [5] |

| Molecular Weight | 193.20 g/mol | [5] |

| CAS Number | 579-98-6 | [5] |

| IUPAC Name | 2-(N-acetylanilino)acetic acid | [5] |

Synthesis of N-acetyl-N-phenylglycine

The synthesis of N-acetyl-N-phenylglycine can be achieved through various established organic chemistry methodologies. A common approach involves the acetylation of N-phenylglycine.

Protocol for Synthesis:

-

Reaction Setup: Dissolve N-phenylglycine in a suitable solvent, such as chloroform.

-

Coupling Agent: Introduce a coupling agent like dicyclohexylcarbodiimide with ice cooling to activate the carboxyl group.

-

Acetylation: Add acetic anhydride or acetyl chloride as the acetylating agent.

-

Reaction Progression: Allow the reaction to proceed, typically starting at a low temperature and gradually returning to room temperature.

-

Purification: The resulting product can be purified through filtration and extraction techniques to yield N-acetyl-N-phenylglycine.

A detailed, generalized workflow for the synthesis is depicted in the diagram below.

Caption: Generalized workflow for the synthesis of N-acetyl-N-phenylglycine.

Potential Therapeutic Application 1: Selective β3-Adrenoceptor Agonism

A compelling area of investigation for N-acetyl-N-phenylglycine is its potential as a selective β3-adrenoceptor agonist.

The Role of β3-Adrenoceptors in Health and Disease

The β3-adrenoceptor, a member of the G-protein coupled receptor superfamily, is predominantly expressed in adipose tissue and the urinary bladder.[6] Its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade has significant physiological effects:

-

In Adipose Tissue: Promotes lipolysis and thermogenesis, making it an attractive target for the treatment of obesity and metabolic syndrome.[7]

-

In the Urinary Bladder: Induces detrusor muscle relaxation, offering a therapeutic strategy for overactive bladder (OAB).[8]

Evidence from N-phenylglycine Derivatives

Recent research has identified a series of N-phenylglycine derivatives as potent and selective β3-adrenoceptor agonists.[9][10] These compounds have demonstrated significant relaxation of ferret detrusor muscle and, in animal models, have been shown to reduce urinary bladder pressure without adverse cardiovascular effects.[9] This suggests that the N-phenylglycine scaffold is a promising starting point for the design of novel β3-adrenoceptor agonists.

The Hypothesized Role of N-acetylation

The introduction of an N-acetyl group to the N-phenylglycine core could offer several advantages:

-

Enhanced Receptor Binding: The acetyl group may provide additional contact points within the β3-adrenoceptor binding pocket, potentially increasing affinity and selectivity.

-

Improved Pharmacokinetics: N-acetylation can increase the lipophilicity of a molecule, potentially enhancing its absorption and tissue distribution.[3] This could lead to improved oral bioavailability and a more favorable dosing regimen.

Caption: Proposed signaling pathway for N-acetyl-N-phenylglycine as a β3-adrenoceptor agonist.

Potential Therapeutic Application 2: Anti-inflammatory Activity

Another promising avenue for N-acetyl-N-phenylglycine is in the treatment of inflammatory disorders.

The Need for Novel Anti-inflammatory Agents

Chronic inflammation is a key pathological feature of a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, while effective, are often associated with significant side effects, highlighting the need for new therapeutic options.

Evidence from N-phenylglycine Derivatives

Several studies have reported the synthesis and anti-inflammatory activity of N-phenylglycine derivatives.[3][11] These compounds have shown the ability to inhibit edema in animal models of inflammation.[3] The proposed mechanisms of action for some of these derivatives include the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), through the modulation of signaling pathways like the p38 mitogen-activated protein kinase (MAPK) pathway.[11] The glycine moiety itself is known to have immunomodulatory and anti-inflammatory properties, potentially acting on inflammatory cells like macrophages through a glycine-gated chloride channel.[1]

The Hypothesized Role of N-acetylation

N-acetylation could potentiate the anti-inflammatory effects of N-phenylglycine through several mechanisms:

-

Increased Cellular Permeability: The enhanced lipophilicity conferred by the acetyl group may facilitate the entry of the compound into inflammatory cells, allowing it to reach its intracellular targets more effectively.

-

Modulation of Enzyme Activity: The acetyl group could influence the binding of the molecule to key inflammatory enzymes or transcription factors, potentially leading to a more potent inhibition of pro-inflammatory signaling.

-

Enhanced Stability: N-acetylation can protect the amino group from metabolic degradation, potentially prolonging the compound's anti-inflammatory effects in vivo.[12]

Proposed Experimental Protocols for Validation

To validate the hypothesized therapeutic applications of N-acetyl-N-phenylglycine, a systematic, multi-tiered experimental approach is required.

In Vitro Characterization

Objective: To determine the affinity and functional activity of N-acetyl-N-phenylglycine at the human β3-adrenoceptor and to assess its anti-inflammatory properties in relevant cell-based assays.

Protocol 1: β3-Adrenoceptor Binding and Functional Assays

-

Radioligand Binding Assay:

-

Utilize cell membranes expressing the human β3-adrenoceptor.

-

Perform competitive binding assays with a known radiolabeled β3-adrenoceptor antagonist (e.g., [³H]-SR59230A) and increasing concentrations of N-acetyl-N-phenylglycine.

-

Determine the inhibition constant (Ki) to quantify the binding affinity.

-

-

cAMP Accumulation Assay:

-

Use whole cells expressing the human β3-adrenoceptor.

-

Stimulate the cells with increasing concentrations of N-acetyl-N-phenylglycine.

-

Measure the intracellular accumulation of cAMP using a commercially available ELISA or HTRF assay kit.

-

Determine the EC50 and Emax values to assess the compound's potency and efficacy as an agonist.

-

Protocol 2: Anti-inflammatory Cellular Assays

-

LPS-stimulated Macrophage Assay:

-

Culture a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with various concentrations of N-acetyl-N-phenylglycine for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant by ELISA.

-

-

p38 MAPK Activation Assay:

-

Following the protocol above, lyse the cells after LPS stimulation.

-

Determine the levels of phosphorylated p38 MAPK by Western blotting or a specific ELISA to assess the inhibitory effect of N-acetyl-N-phenylglycine on this key inflammatory signaling pathway.

-

In Vivo Preclinical Studies

Objective: To evaluate the efficacy of N-acetyl-N-phenylglycine in animal models of overactive bladder and inflammation.

Protocol 3: Rat Model of Overactive Bladder

-

Animal Model: Utilize a validated rat model of OAB, such as one induced by cyclophosphamide.

-

Drug Administration: Administer N-acetyl-N-phenylglycine orally at various doses.

-

Cystometry: Perform cystometric analysis to measure bladder capacity, voiding frequency, and non-voiding contractions.

-

Data Analysis: Compare the urodynamic parameters in the treated group to a vehicle-treated control group to determine the efficacy of the compound in improving bladder function.

Protocol 4: Carrageenan-induced Paw Edema Model

-

Animal Model: Use a standard model of acute inflammation induced by injecting carrageenan into the paw of a rat or mouse.

-

Drug Administration: Administer N-acetyl-N-phenylglycine orally at various doses prior to carrageenan injection.

-

Edema Measurement: Measure the volume of the paw at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to a vehicle-treated control group to assess the anti-inflammatory activity.

Safety and Toxicological Considerations

While no specific toxicological data for N-acetyl-N-phenylglycine is currently available, preliminary insights can be drawn from related compounds. N-phenylglycine is not classified as acutely toxic.[13] Studies on N-acetylglycine have shown no evidence of genotoxicity or acute toxicity in animal models.[14] However, a comprehensive toxicological evaluation of N-acetyl-N-phenylglycine will be a critical step in its development as a therapeutic agent. This should include acute and repeated-dose toxicity studies, as well as genotoxicity and safety pharmacology assessments.

Conclusion and Future Directions

N-acetyl-N-phenylglycine represents a molecule of significant, yet largely untapped, therapeutic potential. Based on the robust evidence from its parent compound and its derivatives, there is a strong scientific rationale to investigate its utility as a selective β3-adrenoceptor agonist and as a novel anti-inflammatory agent. The N-acetylation offers a promising avenue to enhance the pharmacokinetic and pharmacodynamic properties of the N-phenylglycine scaffold.

The experimental roadmap outlined in this guide provides a clear path for the systematic evaluation of N-acetyl-N-phenylglycine. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the N-acetyl-N-phenylglycine structure for enhanced potency and selectivity.

-

Pharmacokinetic Profiling: To fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Elucidation of Detailed Mechanisms of Action: To identify the precise molecular interactions and signaling pathways modulated by N-acetyl-N-phenylglycine.

The exploration of N-acetyl-N-phenylglycine holds the promise of delivering a new class of therapeutics for a range of metabolic, urinary, and inflammatory disorders. This technical guide serves as a catalyst for initiating and guiding these exciting and potentially fruitful investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of protein acetylation in carcinogenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]

- 5. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel N-phenylglycine derivatives as potent and selective beta(3)-adrenoceptor agonists for the treatment of frequent urination and urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 13. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2016191468A1 - Benefits of supplementation with n-acetylcysteine and glycine to improve glutathione levels - Google Patents [patents.google.com]

N-Acetyl-N-Phenylglycine: A Keystone Precursor in Advanced Organic Synthesis

Abstract

N-acetyl-N-phenylglycine, a readily accessible derivative of the non-proteinogenic amino acid N-phenylglycine, has emerged as a versatile and highly valuable precursor in the landscape of modern organic synthesis. Its unique structural features, combining a chiral center with a reactive carboxylic acid and an N-acetylated aniline moiety, render it a powerful building block for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of N-acetyl-N-phenylglycine. We will delve into its pivotal role in the synthesis of key heterocyclic scaffolds, particularly oxazolones via the Dakin-West reaction, and its broader utility in the development of pharmaceuticals and other bioactive compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this important molecule.

Introduction: The Strategic Importance of N-Acetyl-N-Phenylglycine

In the pursuit of novel molecular architectures with tailored biological activities, the choice of starting materials is of paramount importance. N-acetyl-N-phenylglycine stands out as a strategic precursor due to a confluence of advantageous properties. The presence of a stereocenter at the α-carbon offers the potential for asymmetric synthesis, a critical consideration in modern drug discovery where enantiomeric purity is often directly linked to therapeutic efficacy and safety.[1] Furthermore, the N-acetyl group serves a dual purpose: it modulates the reactivity of the aniline nitrogen and provides a handle for further functionalization.

This guide will illuminate the synthetic pathways originating from N-acetyl-N-phenylglycine, with a particular focus on mechanistically driven explanations for experimental choices. By understanding the "why" behind the "how," researchers can more effectively troubleshoot and adapt these methodologies for their specific synthetic targets.

Synthesis of N-Acetyl-N-Phenylglycine

The accessibility of N-acetyl-N-phenylglycine is a key factor in its widespread use. Several synthetic routes have been established, with the choice of method often depending on the desired scale and available starting materials.

Acetylation of N-Phenylglycine

The most direct and common method for the preparation of N-acetyl-N-phenylglycine is the acetylation of N-phenylglycine. This reaction is typically achieved by treating N-phenylglycine with acetic anhydride, often in the presence of a base or a catalyst.

Experimental Protocol: Acetylation of N-Phenylglycine

-

Materials:

-

N-Phenylglycine

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Water

-

Hydrochloric acid (for pH adjustment)

-

Appropriate organic solvents for extraction and recrystallization (e.g., ethyl acetate)

-

-

Procedure:

-

Dissolve N-phenylglycine in water.

-

Add acetic anhydride to the solution with vigorous stirring. The reaction can be exothermic, so cooling may be necessary.

-

The addition of a mild base like sodium acetate can facilitate the reaction.[2]

-

Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If not, the pH can be adjusted to induce crystallization.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system to obtain pure N-acetyl-N-phenylglycine.

-

Causality Behind Experimental Choices:

-

Acetic Anhydride: This is a powerful and inexpensive acetylating agent that reacts readily with the amino group of N-phenylglycine.

-

Vigorous Stirring: Ensures efficient mixing of the reactants, which is particularly important as N-phenylglycine may have limited solubility.

-

Cooling: The acetylation reaction is often exothermic. Temperature control is crucial to prevent side reactions and ensure a high yield of the desired product.

-

Recrystallization: This is a critical step for obtaining a high-purity product, which is essential for its use in subsequent synthetic transformations where impurities could interfere with the reactions.

Alternative Synthetic Routes

While direct acetylation is prevalent, other methods for synthesizing N-phenylglycine derivatives, which can then be acetylated, have been reported. These include the Strecker synthesis from aniline, formaldehyde, and cyanide, followed by hydrolysis, and copper-catalyzed N-arylation of glycine derivatives.[3][4] These routes offer flexibility depending on the availability and cost of starting materials.

N-Acetyl-N-Phenylglycine as a Precursor to Oxazolones: The Dakin-West Reaction

A cornerstone application of N-acetyl-N-phenylglycine is its role in the Dakin-West reaction to form oxazolones (also known as azlactones).[5][6] Oxazolones are highly versatile five-membered heterocyclic compounds that serve as valuable intermediates in the synthesis of amino acids, peptides, and various other biologically active molecules.[7][8]

The Dakin-West reaction involves the treatment of an α-amino acid, in this case, N-acetyl-N-phenylglycine, with an acid anhydride (commonly acetic anhydride) in the presence of a base, such as pyridine.[6]

Mechanism of the Dakin-West Reaction:

The reaction proceeds through the formation of a mixed anhydride, followed by cyclization to an oxazolone intermediate. This intermediate can then be deprotonated at the α-position, leading to racemization if a chiral α-amino acid is used.[9] Subsequent acylation and ring-opening, followed by decarboxylation, yield an α-acylamino ketone.[5][9]

Caption: The Dakin-West reaction transforms N-acetyl-N-phenylglycine into an α-acylamino ketone via an oxazolone intermediate.

Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-5(4H)-oxazolone

-

Materials:

-

N-acetyl-N-phenylglycine

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Anhydrous solvent (e.g., toluene or xylene)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-acetyl-N-phenylglycine in the anhydrous solvent.

-

Add acetic anhydride and pyridine to the suspension.

-

Heat the reaction mixture to reflux and maintain for the required time (monitoring by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may crystallize upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization.

-

Trustworthiness of the Protocol:

This protocol is a well-established and widely cited method for the synthesis of oxazolones.[10][11] The use of anhydrous conditions is crucial to prevent the hydrolysis of acetic anhydride and the oxazolone product. Pyridine acts as both a base and a solvent, facilitating the necessary deprotonation steps in the reaction mechanism.

Applications of N-Acetyl-N-Phenylglycine Derivatives in Medicinal Chemistry

The derivatives of N-acetyl-N-phenylglycine, particularly the oxazolones, are valuable synthons in medicinal chemistry. They serve as precursors to a variety of bioactive molecules, including:

-

Modified Amino Acids and Peptides: The oxazolone ring can be opened by various nucleophiles to generate modified amino acids that can be incorporated into peptides to enhance their stability or biological activity.[8]

-

Heterocyclic Compounds: Oxazolones can undergo cycloaddition reactions and rearrangements to form a wide range of other heterocyclic systems, many of which are scaffolds for drug candidates.

-

Anticonvulsant Agents: Phenylglycinamide derivatives have been investigated as potential broad-spectrum anticonvulsants.[12]

-

Antibiotics: Phenylglycine and its derivatives are found in the structure of several natural and semi-synthetic antibiotics.[13][14]

Data Summary: Representative Applications of N-Acetyl-N-Phenylglycine Derivatives

| Derivative Class | Synthetic Transformation | Resulting Scaffold/Molecule Type | Therapeutic Area of Interest |

| Oxazolones | Nucleophilic ring-opening | Modified α-amino acids, Peptoids | Drug delivery, Enzyme inhibition |

| Oxazolones | Reaction with hydrazides | Imidazolones | Various |

| Phenylglycinamides | Further derivatization | Novel anticonvulsant candidates | Neurology |

Chiral Aspects and Resolution

While the Dakin-West reaction often leads to racemization, the inherent chirality of N-acetyl-N-phenylglycine can be exploited in asymmetric synthesis.[9] Chiral resolution of N-phenylglycine and its derivatives can be achieved through various methods, including:

-

Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer.[13]

-

Chiral Chromatography: Separating enantiomers using a chiral stationary phase.[15][16]

-

Diastereomeric Crystallization: Forming diastereomeric salts with a chiral resolving agent and separating them by fractional crystallization.

The ability to access enantiomerically pure forms of N-acetyl-N-phenylglycine significantly enhances its value as a precursor for the synthesis of single-enantiomer drugs.

References

- 1. nbinno.com [nbinno.com]

- 2. jddtonline.info [jddtonline.info]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. N-Phenylglycine - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. Dakin–West reaction - Wikipedia [en.wikipedia.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. rfppl.co.in [rfppl.co.in]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. mdpi.com [mdpi.com]

- 13. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]

- 14. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Aryl Glycine Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Versatile Scaffold of N-Aryl Glycine Derivatives

N-aryl glycine derivatives represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a remarkable versatility that stems from their unique structural features. As analogues of the simplest amino acid, glycine, they possess a fundamental building block of life, yet the incorporation of an aryl moiety on the nitrogen atom introduces significant conformational constraints and electronic properties. This juxtaposition of a flexible glycine backbone with a rigid, tunable aromatic system gives rise to a diverse array of biological activities and material properties.

In the realm of drug discovery, these derivatives have emerged as promising candidates for the development of novel therapeutics, with demonstrated efficacy as anticancer and antimicrobial agents.[1][2] Their ability to mimic peptide structures allows them to interact with biological targets such as enzymes and receptors with high specificity. Beyond their therapeutic potential, N-aryl glycine derivatives have also found applications in polymer chemistry as efficient photoinitiators for radical and cationic polymerizations.[2] This technical guide provides an in-depth exploration of the synthesis, applications, and mechanisms of action of N-aryl glycine derivatives, offering valuable insights for researchers and professionals in drug development and materials science.

I. Synthesis of N-Aryl Glycine Derivatives: A Chemist's Toolkit

The synthesis of N-aryl glycine derivatives can be approached through several strategic routes, ranging from classical condensation reactions to modern catalytic cross-coupling and functionalization methods. The choice of synthetic pathway is often dictated by the desired substitution pattern, scale of reaction, and tolerance to various functional groups.

Classical Approaches: Foundational Methodologies

Traditional methods for the synthesis of N-aryl glycines often involve the reaction of anilines with α-haloesters or their corresponding acids. A notable example is the copper-catalyzed reaction of anilines with chloroacetic acid or its esters, a variant of the Ullmann condensation. While effective, these methods often require harsh reaction conditions, such as high temperatures.[3]

A mild and efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides.[2] This method proceeds via an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved with ethanolic potassium hydroxide to yield the desired product in high yields.[2] This approach tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring.[2]

Experimental Protocol: One-Pot Synthesis from 2-Chloro-N-Aryl Acetamides

Materials:

-

2-chloro-N-aryl acetamide (1.0 mmol)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.1 mmol)

-

Potassium hydroxide (KOH) (1.1 mmol for cyclization, 2.5 mmol for ring opening)

-

Acetonitrile (CH₃CN) (10 mL)

-

Ethanol (EtOH) (10 mL)

Procedure:

-

To a solution of 2-chloro-N-aryl acetamide in acetonitrile, add CuCl₂·2H₂O and KOH.

-

Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the cyclization, evaporate the acetonitrile under reduced pressure.

-

Add a solution of KOH in ethanol to the residue and reflux until the ring opening is complete (monitored by TLC).

-

After cooling, acidify the reaction mixture with dilute HCl to precipitate the N-aryl glycine.

-

Filter the solid, wash with water, and dry to obtain the pure product.

Modern Catalytic Methods: Precision and Efficiency

The advent of modern catalytic chemistry has provided more sophisticated and milder routes to N-aryl glycine derivatives, offering greater control over the reaction and broader substrate scope.

The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone for the formation of C-N bonds. This reaction allows for the coupling of an aryl halide or triflate with a glycine ester, typically in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can be tuned to accommodate a wide range of substrates.

More recently, visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of N-aryl glycine derivatives under mild conditions. These methods often involve the generation of a radical intermediate from the N-aryl glycine, which can then undergo coupling with various partners. For instance, the direct decarboxylative allylation of N-aryl glycine derivatives has been achieved using photoredox catalysis.

Direct C-H functionalization of the glycine backbone represents another cutting-edge approach. This strategy avoids the need for pre-functionalized starting materials and allows for the direct introduction of aryl groups at the α-position of the glycine. Copper-catalyzed α-functionalization of glycine derivatives with aryl boronic acids has been reported, providing a direct route to α-aryl-N-aryl glycines.

Diagram: Synthetic Strategies for N-Aryl Glycine Derivatives

Caption: Overview of synthetic routes to N-aryl glycine derivatives.

II. Applications of N-Aryl Glycine Derivatives: From Bench to Bedside and Beyond

The structural and electronic tunability of N-aryl glycine derivatives has led to their exploration in a wide range of applications, from life-saving medicines to advanced materials.

Medicinal Chemistry: A Scaffold for Bioactivity

A significant area of research has focused on the development of N-aryl glycine derivatives as anticancer agents. Several studies have reported their potent cytotoxic activity against various cancer cell lines. For instance, a series of glycine-conjugated hybrid compounds containing coumarin, thiophene, and quinazoline moieties have demonstrated significant anticancer activity.

| Compound ID | Target Cell Line | IC₅₀ (µg/L) | Reference |

| 9a | PC-3 (Prostate) | 85.5 ± 1.1 | [4] |

| MCF-7 (Breast) | 104.9 ± 0.9 | [4] | |

| 9b | PC-3 (Prostate) | 54.0 ± 1.3 | [4] |

| MCF-7 (Breast) | 65.2 ± 1.5 | [4] | |

| 9f | PC-3 (Prostate) | 14.7 ± 1.4 | [4] |

| MCF-7 (Breast) | 16.5 ± 1.2 | [4] |

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The anticancer activity of many N-aryl glycine derivatives is attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[5] For example, some quinazolinone derivatives, which can be considered related structures, have been shown to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] Molecular docking studies suggest that these compounds can bind to the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling.

Furthermore, some N-aryl derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[3] For example, certain N-aryl indolylsulfoximines, which share the N-aryl motif, increase the endogenous levels of reactive oxygen species (ROS), leading to the upregulation of p53 and c-jun, which in turn triggers apoptosis.[3]

Diagram: Mechanism of Action of N-Aryl Glycine Derivatives as Kinase Inhibitors

Caption: Inhibition of kinase signaling and induction of apoptosis.

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. N-aryl amino acids have shown promise as potential antibacterial agents. A study on a series of N-aryl amino acids revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]

| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |

| 3a | Escherichia coli | 2.5 | [7] |

| Streptococcus pneumoniae | 5 | [7] | |

| 3c | Escherichia coli | 2.5 | [7] |

| 3j | Escherichia coli | 1.25 | [7] |

| Klebsiella oxytoca | 2.5 | [7] |

Mechanism of Action: Membrane Disruption and Enzyme Inhibition

The antimicrobial mechanism of N-aryl glycine derivatives is believed to involve multiple targets. One proposed mechanism is the disruption of the bacterial cell membrane. The amphipathic nature of these molecules, with a hydrophobic aryl group and a hydrophilic amino acid moiety, may facilitate their insertion into the lipid bilayer, leading to membrane permeabilization and cell death.[8]

Another potential mechanism is the inhibition of essential bacterial enzymes. For instance, some heterocyclic compounds bearing N-aryl substituents have been found to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[9] While direct evidence for N-aryl glycine derivatives acting as DNA gyrase inhibitors is still emerging, it represents a plausible avenue for their antibacterial activity.

Materials Science: Initiators for Polymerization

Beyond their biological applications, N-aryl glycines have garnered significant interest in materials science as versatile initiators for various polymerization reactions.[1] They can function as monocomponent photoinitiators or be part of multicomponent systems for both free radical and cationic photopolymerization under visible light, such as from blue LEDs.[1][3] This property is particularly valuable for applications in 3D printing, coatings, and dental materials.[2]

III. Peptidomimetics and Conformational Control

N-aryl glycine derivatives serve as excellent building blocks for the construction of peptidomimetics, which are molecules that mimic the structure and function of peptides. The introduction of an N-aryl group enforces a trans-amide bond conformation, leading to more predictable and stable secondary structures. This is in contrast to N-alkyl glycine oligomers (peptoids), which often exhibit a mixture of cis and trans amide bonds, resulting in conformational heterogeneity. The ability to control the backbone conformation is crucial for designing peptidomimetics with specific biological activities, such as high-affinity receptor ligands or enzyme inhibitors.

Diagram: Conformational Control in N-Aryl Glycine Oligomers

Caption: N-aryl groups enforce trans-amide bonds for defined conformations.

IV. Future Perspectives and Conclusion

N-aryl glycine derivatives have established themselves as a remarkably versatile and valuable scaffold in both medicinal chemistry and materials science. The continuous development of novel synthetic methodologies, particularly in the areas of photocatalysis and C-H functionalization, will undoubtedly expand the accessible chemical space of these compounds, leading to the discovery of derivatives with enhanced properties and novel applications.

In drug discovery, a deeper understanding of the structure-activity relationships and the precise molecular mechanisms of action will be crucial for the rational design of next-generation therapeutics with improved potency and selectivity. The exploration of N-aryl glycine derivatives as covalent inhibitors or as components of proteolysis-targeting chimeras (PROTACs) could open up new avenues for targeting challenging disease-related proteins.

In materials science, the design of N-aryl glycine-based initiators with tailored absorption characteristics and initiating efficiencies will continue to drive innovation in photopolymerization and advanced manufacturing.

V. References

-

Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.

-

Udugamasooriya, D. G., & Spaller, M. R. (2008). Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Journal of the American Chemical Society.

-

Ghosh, C., et al. (2018). Aryl-Alkyl-Lysines Interact with Anionic Lipid Components of Bacterial Cell Envelope Eliciting Anti-Inflammatory and Antibiofilm Properties. ACS Omega.

-

Lai, H., et al. (2021). N-Aryl glycines as versatile initiators for various polymerizations. Polymer Chemistry, 12(13), 1991-2000.

-

Zhao, L., Liao, X., & Li, C.-J. (2009). Access to α-Functionalized Glycine Derivatives with Arylboronic Acid via Imino Amides. Synlett.

-

Nematpour, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceuticals.

-

Kamonpan, A., et al. (2021). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy.

-

Lee, C. I., et al. (2019). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry.

-

Zhao, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry.

-

Al-Suwaidan, I. A., et al. (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. Molecules.

-

Andersen, R. J., et al. (2017). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Journal of Biomolecular Structure and Dynamics.

-

Hamacher, A., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules.

-

Abdeldayem, A., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews.

-

Rauh, D., et al. (2015). Covalent-Allosteric Kinase Inhibitors. Angewandte Chemie International Edition.

-

Singh, P., & Kumar, D. (2023). Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents. Bioorganic & Medicinal Chemistry.

-

Adejoro, I. A., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Reactions.

-

Roddam, Y., & Yanamandra, V. (2014). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime. International Journal of Computer Applications.

-

Adeniran, O. Y. (2024). Identification of Novel Plant-derived Inhibitors of the EGFR Kinase Domain Using vHTS, QSAR and Molecular Docking Approaches. Asian Journal of Biochemistry, Genetics and Molecular Biology.

-

Zhang, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules.

-

Lee, S. H., & Park, J. D. (2021). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. International Journal of Molecular Sciences.

-

Chen, Y., et al. (2024). Antitumor Efficacy of Arylquin 1 through Dose-Dependent Cytotoxicity, Apoptosis Induction, and Synergy with Radiotherapy in Glioblastoma Models. Cancers.

-

Hamacher, A., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules.

-

Liu, X., et al. (2020). Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors. Chemical Biology & Drug Design.

-

Liu, X., et al. (2020). Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors. Chemical Biology & Drug Design.

-

Al-Suwaidan, I. A., et al. (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. Molecules.

-

Adejoro, I. A., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Reactions.

-

Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.

-

Beukers, M. W., et al. (2001). Discovery and SAR of org 24598-a selective glycine uptake inhibitor. Bioorganic & Medicinal Chemistry Letters.

-

Wang, Y., et al. (2024). Heterologous Expression and Antimicrobial Targets of a Novel Glycine-Rich Antimicrobial Peptide from Artemia franciscana. International Journal of Molecular Sciences.

-

Zhao, L., Liao, X., & Li, C.-J. (2009). Access to α-Functionalized Glycine Derivatives with Arylboronic Acid via Imino Amides. Synlett.

-

Yamaoka, T., et al. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Gastroenterology & Hepatology.

References

- 1. mdpi.com [mdpi.com]

- 2. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. QSAR studies on N-aryl derivative activity towards Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Docking and Biological Evaluation of Glycyrrhizin Analogs as Anticancer Agents Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of N-acetyl-N-phenylglycine Interactions

Abstract